molecular formula C16H10N2O B8444979 4-(6-Hydroxyquinolin-2-yl)benzonitrile

4-(6-Hydroxyquinolin-2-yl)benzonitrile

Cat. No.: B8444979
M. Wt: 246.26 g/mol
InChI Key: FFNKVMBOXKNQEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Hydroxyquinolin-2-yl)benzonitrile is a quinoline-based chemical compound supplied for research purposes. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Quinoline derivatives are a significant focus in medicinal chemistry due to their diverse biological activities. Research indicates that structurally related substituted quinoline compounds act as potent and selective inhibitors for various enzymes . These inhibitors are valuable tools for studying disease pathways, with investigations spanning inflammatory conditions, lung diseases, and central nervous system (CNS) disorders . The specific molecular architecture of this compound, featuring both a hydroxyquinoline group and a benzonitrile moiety, is common in compounds studied for their potential to engage biological targets like phosphodiesterases (PDEs) and other enzymes . Research on analogous compounds shows that the quinoline scaffold can be optimized for high potency and selectivity, and certain derivatives demonstrate favorable properties for central nervous system penetration, making them interesting for neurological research . The benzonitrile group is a common pharmacophore in drug discovery, often contributing to a molecule's binding affinity and metabolic stability. This product is provided as a solid and offers researchers a key building block for the synthesis and development of novel bioactive molecules, as well as a compound for direct biochemical evaluation in various assay systems.

Properties

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

4-(6-hydroxyquinolin-2-yl)benzonitrile

InChI

InChI=1S/C16H10N2O/c17-10-11-1-3-12(4-2-11)15-7-5-13-9-14(19)6-8-16(13)18-15/h1-9,19H

InChI Key

FFNKVMBOXKNQEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC3=C(C=C2)C=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Cytotoxic Activity Against Cancer Cell Lines

Compounds with benzonitrile cores and substituted aromatic/heteroaromatic side chains exhibit variable cytotoxic activities. Key examples include:

Compound Name Substituents Activity (Cell Lines) Reference Drug Comparison Evidence ID
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile (1c) 3-Chlorophenyl, triazole High activity (MCF-7, MDA-MB-231) Comparable to Etoposide
4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile (1h) 4-Methoxyphenyl, triazole Highest activity (T47D) Superior to Etoposide
4-[2-(4-Dimethylamino)ethenyl]benzonitrile (1k) 4-Dimethylamino, triazole Moderate activity (T47D, MDA-MB-231) Similar to Etoposide

Key Observations :

  • Electron-donating groups (e.g., methoxy, dimethylamino) enhance selectivity for specific cell lines (e.g., T47D), while halogenated analogs (e.g., chloro) show broader cytotoxicity .
  • The hydroxyquinoline group in the target compound may improve solubility or target binding compared to triazole-containing analogs, though direct cytotoxic data for 4-(6-hydroxyquinolin-2-yl)benzonitrile is lacking in the provided evidence.

Key Observations :

  • The hydroxy group in this compound may enable hydrogen bonding, improving solid-state fluorescence or device stability compared to non-hydroxy analogs like Q-B1–Q-B6 .
  • Trifluoromethyl and methoxy groups in analogs modulate electron density, which could guide the design of the target compound for optoelectronic applications.

Key Observations :

  • Lower molecular weight analogs (e.g., 230–250 g/mol) may exhibit better bioavailability, while the target compound’s higher weight (262.27 g/mol) could limit permeability .
  • Bromoacetyl and chloro substituents in analogs enable irreversible enzyme inhibition (e.g., GSK-3), suggesting the hydroxyquinoline group in the target compound could be modified for similar reactivity .

Key Observations :

  • Limited toxicity data for benzonitrile derivatives underscores the need for rigorous profiling of this compound, particularly its metabolites and ecological impact.

Q & A

Q. What are the recommended synthetic routes for 4-(6-Hydroxyquinolin-2-yl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. For example:

  • Step 1: Formation of the quinoline core via Friedländer or Skraup synthesis, followed by hydroxylation at the 6-position.
  • Step 2: Coupling the quinoline moiety with a benzonitrile group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Optimization: Adjust reaction parameters (e.g., solvent polarity, catalyst loading) to improve yield. Silica gel flash chromatography is commonly used for purification, with eluent ratios (e.g., petroleum ether/EtOAc) tailored to the compound’s polarity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Critical for confirming molecular structure. For example, hydroxyl protons in DMSO-d6 typically resonate at δ 6.5–7.0 ppm, while aromatic protons in the benzonitrile group appear downfield (δ 7.6–8.3 ppm) .
  • IR Spectroscopy: Identifies functional groups (e.g., -OH stretch ~3200 cm⁻¹, nitrile stretch ~2230 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do structural modifications at the quinoline ring affect biological activity?

Methodological Answer:

  • Case Study: Replacing the 6-hydroxy group with an ethoxy group (as in ) alters hydrogen-bonding capacity, impacting interactions with biological targets like LIN28 RNA-binding proteins.
  • Approach: Synthesize analogs (e.g., halogenated or alkylated derivatives) and evaluate via biochemical assays (e.g., fluorescence polarization for RNA binding). Compare IC₅₀ values to establish structure-activity relationships (SAR) .

Q. What computational methods are used to predict the compound’s interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT): Models electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and binding affinity .
  • Molecular Dynamics (MD): Simulates ligand-protein interactions over time. For example, docking studies with LIN28 or kinase domains can identify key binding residues .
  • Tools: Software like Gaussian, AutoDock, or Schrödinger Suite.

Q. How can contradictions in reported biological activities across studies be resolved?

Methodological Answer:

  • Systematic Comparison: Replicate experiments under standardized conditions (e.g., cell lines, assay protocols).
  • Meta-Analysis: Aggregate data from multiple studies (e.g., apoptosis induction in MCF-7 vs. A549 cells) to identify trends .
  • Control Experiments: Rule out off-target effects using knockout cell lines or competitive inhibitors.

Q. What strategies improve the compound’s solubility and stability in vitro?

Methodological Answer:

  • Solubility: Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles.
  • Stability: Protect the hydroxyl group via acetylation during storage. Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) .

Q. What are the challenges in synthesizing enantiomerically pure forms of the compound?

Methodological Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., cellulose-based HPLC columns) or enzymatic kinetic resolution.
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during key steps like cyclization .

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